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Introduction

The selective hydrogenation of indoles to produce indolines and their saturated derivatives is a

fundamental transformation in organic synthesis, particularly in the pharmaceutical industry.

Chiral indolines are crucial structural motifs found in numerous natural products and biologically

active molecules.[1][2] The direct hydrogenation of the indole core presents a highly atom-

economical route to these valuable compounds. However, this transformation is challenging

due to the high resonance stability of the indole aromatic system.[3][4] Key difficulties include

controlling selectivity to prevent over-hydrogenation to octahydroindoles, avoiding side

reactions like polymerization, and catalyst poisoning by the nitrogen-containing product.[3][4]

This document provides an overview of modern catalytic methods for the hydrogenation of

substituted indoles, focusing on both heterogeneous and homogeneous systems, with a

special emphasis on asymmetric synthesis.

Core Concepts & Mechanisms

A common strategy to overcome the aromatic stability of the indole ring is the use of a

Brønsted or Lewis acid co-catalyst. Under acidic conditions, the indole is protonated, typically

at the C-3 position, to form a reactive iminium ion intermediate.[4][5] This disruption of the

aromatic system facilitates hydrogenation across the C2-C3 double bond under milder

conditions than would otherwise be required.[4][5]
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Heterogeneous Catalysis
Heterogeneous catalysts are widely used due to their operational simplicity, ease of separation

from the reaction mixture, and recyclability.[3] Platinum on carbon (Pt/C) and Palladium on

carbon (Pd/C) are common choices for this transformation.

A significant advancement in this area is the development of environmentally benign protocols

using water as a solvent.[3][4] For instance, the combination of Pt/C with a Brønsted acid like

p-toluenesulfonic acid (p-TSA) in water allows for the efficient and selective hydrogenation of a

wide array of unprotected indoles to indolines at room temperature and moderate hydrogen

pressure.[3][4] While effective, challenges can arise with certain substrates. For example, 5-

chloroindole can undergo dehalogenation as a side reaction, and N-methylindole is prone to

over-reduction.[3][4]

Homogeneous Catalysis and Asymmetric Hydrogenation
Homogeneous catalysts, typically complexes of rhodium, ruthenium, iridium, and palladium with

chiral ligands, are paramount for achieving high enantioselectivity in the synthesis of chiral

indolines.[2][6] These systems also frequently rely on acid activation to generate the key

iminium intermediate.[5][7]

Palladium-Catalyzed Systems: Palladium complexes, particularly with sterically hindered

bisphosphine ligands like WingPhos, have been successfully applied to the asymmetric

hydrogenation of unprotected 3-substituted indoles, affording high yields and

enantioselectivities.[8]

Iridium-Catalyzed Systems: Iridium catalysts, in combination with chiral bisphosphine-

thiourea ligands (e.g., ZhaoPhos), have proven highly effective for the asymmetric

hydrogenation of challenging aryl-substituted unprotected indoles, a class of substrates that

previously yielded poor reactivity and selectivity.[7]

Complete Hydrogenation: In some applications, the complete saturation of the indole ring to

form octahydroindoles is the desired outcome. Dual-function catalysts, such as ruthenium N-

heterocyclic carbene (Ru-NHC) complexes, have been developed for the highly

enantioselective and complete hydrogenation of protected indoles.[9] These catalysts can

act homogeneously to reduce the heterocyclic ring and then potentially transform into

heterogeneous nanoparticles to hydrogenate the carbocyclic ring.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3184324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184324/
https://pubs.acs.org/doi/10.1021/ol2019899
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184324/
https://pubs.acs.org/doi/10.1021/ol2019899
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184324/
https://pubs.acs.org/doi/10.1021/ol2019899
https://pmc.ncbi.nlm.nih.gov/articles/PMC8460131/
https://lac.dicp.ac.cn/acscatal.0c03958.pdf
https://lac.dicp.ac.cn/pdf/1091.pdf
https://www.chinesechemsoc.org/doi/10.31635/ccschem.022.202101643
https://pubs.acs.org/doi/10.1021/acs.joc.2c00702
https://www.chinesechemsoc.org/doi/10.31635/ccschem.022.202101643
https://pmc.ncbi.nlm.nih.gov/articles/PMC10375535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10375535/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mechanism for asymmetric hydrogenation of 2,3-disubstituted indoles often involves a

dynamic kinetic resolution process, where asymmetric protonation first generates a chiral

center at the 3-position, followed by the enantioselective hydrogenation of the C=N bond of the

resulting iminium ion.[5]
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Caption: General scheme of indole hydrogenation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://lac.dicp.ac.cn/pdf/1091.pdf
https://www.benchchem.com/product/b1347385?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indole Substrate

Protonation (H⁺)

Step 1

Iminium Ion Intermediate

Disrupts Aromaticity

Hydrogenation
(H₂, Catalyst)

Step 2

Indoline Product

Click to download full resolution via product page

Caption: Acid-catalyzed hydrogenation mechanism.
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Caption: General experimental workflow.
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Quantitative Data Summary
The following tables summarize representative results for the catalytic hydrogenation of various

substituted indoles under different conditions.

Table 1: Heterogeneous Hydrogenation of Unprotected Indoles with Pt/C[3][4]

Entry Substrate Product Yield (%) Conditions

1 Indole Indoline >99

5 mol% Pt/C, 1.1

eq p-TSA, H₂O,

30 bar H₂, RT, 2h

2 5-Methylindole 5-Methylindoline 96

5 mol% Pt/C, 1.1

eq p-TSA, H₂O,

30 bar H₂, RT, 2h

3 5-Methoxyindole
5-

Methoxyindoline
95

5 mol% Pt/C, 1.1

eq p-TSA, H₂O,

30 bar H₂, RT, 2h

4 5-Fluoroindole 5-Fluoroindoline 93

5 mol% Pt/C, 1.1

eq p-TSA, H₂O,

30 bar H₂, RT, 2h

5 N-Methylindole N-Methylindoline 82

2.5 mol% Pt/C,

1.1 eq p-TSA,

H₂O, 10 bar H₂,

RT, 2h

6
2,3-

Dimethylindole

cis/trans-2,3-

Dimethylindoline
89

10 mol% Pt/C,

1.1 eq p-TSA,

H₂O, 50 bar H₂,

RT, 12h

Table 2: Asymmetric Hydrogenation of Unprotected Indoles
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Entry Substrate
Catalyst
System

Product Yield (%) ee (%) / er Ref

1

3-

Phenylindo

le

Pd(TFA)₂ /

(R)-

WingPhos

(S)-3-

Phenylindo

line

99 94.4:5.6 er [8]

2
3-(p-

Tolyl)indole

Pd(TFA)₂ /

(R)-

WingPhos

(S)-3-(p-

Tolyl)indoli

ne

99 93.3:6.7 er [8]

3

2-

Phenylindo

le

[Ir(COD)Cl]

₂ / (S,R)-

ZhaoPhos

(S)-2-

Phenylindo

line

99 95 [7]

4
2-(p-

Tolyl)indole

[Ir(COD)Cl]

₂ / (S,R)-

ZhaoPhos

(S)-2-(p-

Tolyl)indoli

ne

96 96 [7]

5

2-Methyl-3-

phenylindol

e

[Ir(COD)Cl]

₂ / (S,R)-

ZhaoPhos

(2S,3S)-2-

Methyl-3-

phenylindol

ine

98
99 (>20:1

dr)
[7]

6

2-Ethyl-3-

phenylindol

e

[Ir(COD)Cl]

₂ / (S,R)-

ZhaoPhos

(2S,3S)-2-

Ethyl-3-

phenylindol

ine

98
98 (>20:1

dr)
[7]

Experimental Protocols
Protocol 1: General Procedure for Heterogeneous
Hydrogenation of Unprotected Indoles in Water[3][4]
This protocol describes a green chemistry approach for the selective reduction of the C2-C3

double bond of indoles.

Materials:

Substituted Indole (1.0 mmol)
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10% Platinum on activated carbon (Pt/C, 5 mol %)

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, 1.1 mmol)

Deionized Water (5 mL)

Hydrogen gas (H₂)

High-pressure autoclave equipped with a magnetic stir bar

Procedure:

Vessel Charging: To a glass liner of a high-pressure autoclave, add the substituted indole

(1.0 mmol), Pt/C (5 mol %), and p-TSA·H₂O (1.1 mmol).

Solvent Addition: Add deionized water (5 mL) to the glass liner.

Assembly and Purging: Place the liner inside the autoclave and seal the vessel securely.

Purge the autoclave three times with H₂ gas to remove air.

Reaction: Pressurize the autoclave to the desired pressure (e.g., 30 bar) with H₂. Stir the

reaction mixture vigorously at room temperature for the specified time (typically 2-12 hours).

Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of

aliquots.

Work-up: After the reaction is complete, carefully vent the excess hydrogen gas in a well-

ventilated fume hood.

Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of

Celite to remove the Pt/C catalyst. Wash the Celite pad with additional ethyl acetate.

Extraction and Isolation: Transfer the filtrate to a separatory funnel. Neutralize the aqueous

layer with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3 x 15

mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purification: Purify the crude product by column chromatography on silica gel if necessary.
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Protocol 2: General Procedure for Ir-Catalyzed
Asymmetric Hydrogenation of 2-Aryl Unprotected
Indoles[7]
This protocol is suitable for achieving high enantioselectivity in the synthesis of chiral 2-

substituted indolines.

Materials:

2-Substituted-1H-indole (0.1 mmol)

[Ir(COD)Cl]₂ (1.5 mol %)

(S,R)-ZhaoPhos ligand (3.3 mol %)

Methanesulfonic acid (MeSO₃H, 1.5 equiv)

Chloroform (CHCl₃, 1.0 mL)

Hydrogen gas (H₂)

High-pressure autoclave with glass vials

Procedure:

Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (1.5 mol %) and the (S,R)-ZhaoPhos

ligand (3.3 mol %) to a reaction vial.

Substrate Addition: To the vial, add the 2-substituted indole (0.1 mmol) and a magnetic stir

bar.

Solvent and Acid Addition: Add chloroform (1.0 mL) followed by methanesulfonic acid (1.5

equiv).

Reaction Setup: Place the vial into a high-pressure autoclave. Seal the autoclave and

remove it from the glovebox.
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Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize the vessel to 50 atm

with H₂ and place it in a preheated oil bath at 70 °C. Stir the reaction for 48 hours.

Work-up: After 48 hours, cool the autoclave to room temperature and carefully release the

hydrogen pressure.

Analysis: Open the autoclave and take an aliquot from the reaction mixture. Determine the

conversion by ¹H NMR analysis.

Isolation and Purification: Concentrate the remaining reaction mixture under reduced

pressure. Purify the residue by flash column chromatography on silica gel to obtain the

desired chiral indoline.

Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by

chiral HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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